3-Phenylpropyl acetate

Catalog No.
S569731
CAS No.
122-72-5
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpropyl acetate

CAS Number

122-72-5

Product Name

3-Phenylpropyl acetate

IUPAC Name

3-phenylpropyl acetate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3

InChI Key

JRJGKUTZNBZHNK-UHFFFAOYSA-N

SMILES

CC(=O)OCCCC1=CC=CC=C1

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenylpropyl acetate

Canonical SMILES

CC(=O)OCCCC1=CC=CC=C1

3-Phenylpropyl acetate, also known as hydrocinnamyl acetate, is a colorless liquid ester compound found in various fruits and essential oils. It is not naturally abundant but is produced synthetically for its applications in flavor and fragrance industries.

The significance of 3-phenylpropyl acetate in scientific research lies primarily in its contribution to the sensory profiles of various products. Understanding its chemical properties and interactions with other flavor and fragrance compounds is crucial for developing and optimizing food and cosmetic formulations [].


Molecular Structure Analysis

The molecular structure of 3-phenylpropyl acetate consists of a three-carbon chain (phenylpropyl) bonded to an acetate group (CH3COO). The phenyl group (a six-membered carbon ring with alternating single and double bonds) is attached to the first carbon of the chain.

Key features of the structure include:

  • The presence of an ester functional group (C-O-C) responsible for the characteristic odor of the compound.
  • The aromatic phenyl ring, which can participate in various interactions with other molecules due to its electron distribution.

Chemical Reactions Analysis

Synthesis

3-Phenylpropyl acetate can be synthesized through various methods, including:

  • Esterification: This common method involves reacting 3-phenylpropanol with acetic acid in the presence of an acid catalyst.
C6H5CH2CH2CH2OH (3-phenylpropanol) + CH3COOH (acetic acid) ->  C6H5CH2CH2CH2OCOCH3 (3-phenylpropyl acetate) + H2O (water)
  • Fischer esterification: This variation of esterification utilizes a stronger acid catalyst and reflux conditions.

Decomposition

3-Phenylpropyl acetate can undergo hydrolysis in the presence of water or acids to form 3-phenylpropanol and acetic acid.

C6H5CH2CH2CH2OCOCH3 (3-phenylpropyl acetate) + H2O (water) -> C6H5CH2CH2CH2OH (3-phenylpropanol) + CH3COOH (acetic acid)

Physical And Chemical Properties Analysis

  • Molecular Formula: C11H14O2
  • Boiling Point: 244 °C
  • Melting Point: Data not readily available
  • Solubility: Soluble in most organic solvents, slightly soluble in water []
  • Density: Data not readily available
  • Stability: Relatively stable under normal storage conditions []

The mechanism of action of 3-phenylpropyl acetate is primarily related to its interaction with olfactory receptors in the nose. The ester functional group and the aromatic ring are believed to contribute to its pleasant, fruity, and balsamic odor []. However, detailed studies on its specific interactions with odor receptors are limited.

3-Phenylpropyl acetate is generally considered safe for use in food flavorings and fragrances at approved concentrations []. However, it may cause mild skin irritation or allergic reactions in some individuals with sensitive skin.

  • Toxicity: Limited data available on oral or inhalation toxicity.
  • Flammability: Flash point likely above 100°C, considered low flammability [].
  • Reactivity: Can react with strong acids or bases to decompose.

Limited Application

While 3-Phenylpropyl acetate is readily available from various chemical suppliers and mentioned in research catalogs, it holds a limited role in scientific research compared to its widespread use in the fragrance and flavor industry.

Potential Areas of Study:

  • Biodegradation studies: Research suggests 3-Phenylpropyl acetate can be biodegraded by certain microorganisms, potentially leading to studies on its environmental fate and impact [].
  • Chemical synthesis: As a relatively simple molecule, 3-Phenylpropyl acetate might be used as a starting material for the synthesis of more complex molecules in organic chemistry research [].
  • Analytical studies: Due to its distinct chemical properties, 3-Phenylpropyl acetate could be employed in analytical studies as a reference standard or internal control in various analytical techniques, such as gas chromatography and mass spectrometry [].

Physical Description

Colourless liquid, floral spicy odou

XLogP3

2.5

Density

d254 1.01
1.011-1.020

UNII

AKW166708I

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 318 of 322 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

122-72-5

Wikipedia

3-phenylpropyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenepropanol, 1-acetate: ACTIVE

Dates

Modify: 2023-08-15
Clark et al. Manganese-catalysed benzylic C(sp3)-H amination for late-stage functionalization. Nature Chemistry, doi: 10.1038/s41557-018-0020-0, published online 30 April 2018

Explore Compound Types